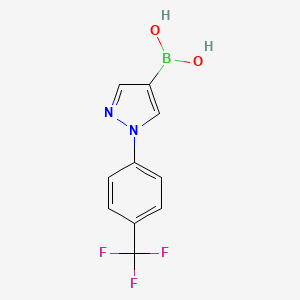

(1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid: is a boronic acid derivative that features a trifluoromethyl group attached to a phenyl ring, which is further connected to a pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst . The general reaction conditions include:

Reagents: Aryl halide, boronic acid, palladium catalyst (e.g., Pd(PPh3)4), base (e.g., K2CO3), and solvent (e.g., toluene or ethanol).

Conditions: The reaction is usually carried out under an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures (e.g., 80-100°C) for several hours.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid undergoes various chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: The trifluoromethyl group can be reduced under specific conditions to form a difluoromethyl or monofluoromethyl group.

Substitution: The boronic acid group can participate in nucleophilic substitution reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide (H2O2) or sodium perborate (NaBO3) are commonly used.

Reduction: Reagents like lithium aluminum hydride (LiAlH4) or diisobutylaluminum hydride (DIBAL-H) are employed.

Substitution: Palladium catalysts (e.g., Pd(PPh3)4) and bases (e.g., K2CO3) are used in Suzuki-Miyaura coupling reactions.

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: In organic synthesis, (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid is used as a building block for constructing complex molecules. It is particularly valuable in the synthesis of pharmaceuticals and agrochemicals due to its ability to form stable carbon-carbon bonds .

Biology and Medicine: This compound has potential applications in medicinal chemistry as a precursor for developing new drugs. Its unique structure allows for the design of molecules with enhanced biological activity and selectivity. It has been investigated for its potential use in anti-cancer, anti-inflammatory, and antimicrobial agents .

Industry: In the materials science field, this compound is used in the development of advanced materials, such as polymers and catalysts. Its ability to form strong bonds with various substrates makes it a valuable component in the production of high-performance materials .

Mechanism of Action

The mechanism of action of (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid involves its interaction with specific molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it a useful tool in enzyme inhibition and receptor binding studies . The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, contributing to its biological activity.

Comparison with Similar Compounds

5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole: This compound shares a similar pyrazole core but differs in the substituents attached to the phenyl ring.

1,3,5-Trisubstituted-4,5-dihydro-1H-pyrazoles: These compounds have a similar pyrazole structure but with different substituents, leading to variations in their chemical and biological properties.

Uniqueness: The presence of the trifluoromethyl group in (1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid imparts unique properties, such as increased lipophilicity and metabolic stability, which are not observed in similar compounds. This makes it a valuable compound for developing new drugs and materials with enhanced performance.

Biological Activity

(1-(4-(Trifluoromethyl)phenyl)-1H-pyrazol-4-yl)boronic acid, a compound with significant structural features, has garnered attention in medicinal chemistry due to its potential biological activities. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in drug design, particularly for targeting enzymes and receptors.

- Molecular Formula : C10H8BF3N2O2

- Molecular Weight : 255.99 g/mol

- CAS Number : 2225178-71-0

- Structure : The compound features a pyrazole ring substituted with a trifluoromethyl group and a boronic acid functional group, which enhances its reactivity and biological interactions.

Antiproliferative Effects

Recent studies have indicated that compounds similar to this compound exhibit notable antiproliferative activity against various cancer cell lines. For instance, research on related pyrazole derivatives has shown effective inhibition of cell proliferation in K562 (chronic myeloid leukemia), MV4-11 (biphenotypic B myelomonocytic leukemia), and MCF-7 (breast cancer) cell lines, with some compounds displaying low micromolar GI50 values .

Table 1: Antiproliferative Activity of Pyrazole Derivatives

| Compound | Cell Line | GI50 (µM) | Mechanism of Action |

|---|---|---|---|

| Compound A | K562 | 5 | Induction of apoptosis via PARP cleavage |

| Compound B | MV4-11 | 3 | Activation of caspase pathways |

| Compound C | MCF-7 | 7 | Inhibition of PCNA expression |

The biological activity of this compound may involve:

- PARP Inhibition : Inducing poly(ADP-ribose) polymerase (PARP) cleavage is crucial in the apoptotic pathway.

- Caspase Activation : Activation of initiator caspases leads to the execution phase of apoptosis.

- Microtubule Disruption : Fragmentation of microtubule-associated proteins suggests involvement in autophagy and cell cycle arrest .

Case Studies

One notable study involved the synthesis and evaluation of various pyrazole derivatives, including those with trifluoromethyl substitutions. The results demonstrated that these compounds not only inhibited cancer cell proliferation but also induced significant apoptotic markers after treatment periods ranging from 24 to 72 hours .

Additional Biological Activities

Beyond antiproliferative effects, some derivatives have shown promise as anti-inflammatory agents. For example, related compounds demonstrated comparable anti-inflammatory activity to established drugs like Indomethacin, indicating a broader therapeutic potential .

Properties

IUPAC Name |

[1-[4-(trifluoromethyl)phenyl]pyrazol-4-yl]boronic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BF3N2O2/c12-10(13,14)7-1-3-9(4-2-7)16-6-8(5-15-16)11(17)18/h1-6,17-18H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYWBBNAEFNIHRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN(N=C1)C2=CC=C(C=C2)C(F)(F)F)(O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BF3N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.